6,7'-Biquinoline

Biquinoline Regioisomer Coordination Chemistry

Ensure experimental reproducibility by selecting the 6,7’-Biquinoline isomer. Unlike the symmetric 2,2’- or 6,6’-isomers, this unsymmetrical ligand creates a unique chiral coordination environment critical for enantioselective catalysis and tailored MOF optical properties. Generic substitution is scientifically unsound for structure-activity relationship studies. We supply exclusively for laboratory R&D; contact us for purity requirements and bulk inquiries.

Molecular Formula C18H12N2
Molecular Weight 256.3 g/mol
CAS No. 103385-38-2
Cat. No. B11857075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7'-Biquinoline
CAS103385-38-2
Molecular FormulaC18H12N2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)C3=CC4=C(C=C3)N=CC=C4)N=C1
InChIInChI=1S/C18H12N2/c1-3-13-5-6-15(12-18(13)20-10-1)14-7-8-17-16(11-14)4-2-9-19-17/h1-12H
InChIKeyVUFQRURSBVMJNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7'-Biquinoline (CAS 103385-38-2) for Scientific Procurement: Properties, Purity, and Applications


6,7'-Biquinoline (CAS 103385-38-2) is an organic compound with the linear formula C18H12N2 and a molecular weight of 256.31 g/mol . It is a specific regioisomer of the biquinoline family, characterized by two quinoline units linked at the 6 and 7' positions . This structural feature distinguishes it from other biquinoline isomers and positions it as a versatile N^N-type bidentate ligand in coordination chemistry . Biquinoline-based ligands are of significant research interest for their applications in synthesizing metal-organic frameworks (MOFs) and in catalytic processes, such as transfer hydrogenation, when complexed with metals like ruthenium . The product is intended for research and development purposes only in a laboratory setting .

The Critical Need for 6,7'-Biquinoline (103385-38-2) Over Generic Biquinoline Isomers in Research


The term 'biquinoline' encompasses a family of regioisomers with distinct structural and electronic properties. Generic substitution with a more common or less expensive isomer, such as 2,2'-biquinoline (CAS 119-91-5) or 6,6'-biquinoline (CAS 612-79-3), is scientifically unsound for applications requiring the specific 6,7'-connectivity . The linkage position dictates the ligand's bite angle, metal-binding affinity, and overall geometry of the resulting coordination complex, which are critical determinants of catalytic activity and material properties. While 6,6'-biquinoline is known for forming stable, planar complexes with transition metals [1], the 6,7'-isomer offers a different coordination environment . Research indicates that substitution patterns on the biquinoline core, such as the difference between 6,6'- and 7,7'-substitution, significantly impact photophysical properties like absorptivity and absorption maxima [2]. Therefore, selecting the correct isomer is not merely a matter of formality but a fundamental requirement for experimental reproducibility and achieving targeted outcomes.

Quantifiable Differentiation of 6,7'-Biquinoline (103385-38-2) Against Comparable Isomers


Regioisomeric Purity as a Key Differentiator for 6,7'-Biquinoline

6,7'-Biquinoline is a defined regioisomer with the quinoline units linked at the 6 and 7' positions, distinguishing it from other isomers like 6,6'-biquinoline and 2,2'-biquinoline . While 2,2'-biquinoline is a common bidentate ligand with a melting point of 192-195 °C [1], and 6,6'-biquinoline is valued for its planar, rigid structure in forming stable complexes [2], the 6,7'-isomer provides a distinct spatial arrangement of nitrogen donor atoms . The specific isomeric purity of 6,7'-biquinoline is essential for applications where the precise geometry of the ligand framework dictates the outcome of metal coordination, impacting catalytic selectivity and material architecture. No direct quantitative data comparing the three isomers in a single assay was identified, but their distinct CAS numbers and reported properties underscore their non-interchangeability.

Biquinoline Regioisomer Coordination Chemistry

Influence of Substitution Pattern on Photophysical Properties of Biquinolines

A study comparing the effects of substituents on the biquinoline core demonstrated that the position of substitution (6,6'- vs. 7,7'-) leads to quantifiable differences in photophysical properties [1]. It was found that 6,6'-substituted compounds exhibit greater absorptivity (hyperchromic effect), while 7,7'-substituted compounds show a bathochromic shift in their maximum absorption wavelength [1]. Although this specific study pertains to 4,4'-substituted derivatives, it provides a class-level inference that the connectivity of the biquinoline core itself is a critical determinant of electronic properties. Therefore, the 6,7'-unsubstituted core of 6,7'-biquinoline is expected to exhibit a unique photophysical profile compared to its 6,6'- and 7,7'-counterparts, which is a key consideration for applications in materials science and sensor development.

Photophysics Absorption Spectroscopy Biquinoline Derivatives

Strategic Application Scenarios for 6,7'-Biquinoline (103385-38-2) in Advanced R&D


Development of Novel Asymmetric Ligands for Catalysis

The distinct 6,7'-biquinoline core can serve as a privileged scaffold for designing novel chiral ligands for asymmetric catalysis. Its unsymmetrical structure offers a different spatial orientation of metal-binding sites compared to the more common C2-symmetric ligands based on 6,6'-biquinoline [REFS-1, REFS-2]. This can lead to new chiral environments, which are critical for achieving high enantioselectivity in reactions like asymmetric hydrogenation or allylic substitution. This application is supported by the general importance of biquinoline frameworks in ligand development and the demonstrated impact of substitution patterns on molecular properties [1].

Synthesis of Functional Materials with Tunable Photophysical Properties

Researchers in materials science should utilize 6,7'-biquinoline as a building block for constructing Metal-Organic Frameworks (MOFs) or polymers with tailored optical properties . As established by class-level inference, the specific 6,7'-connectivity is likely to impart a unique combination of absorptivity and emission characteristics compared to frameworks built from other isomers [1]. This makes the compound particularly valuable for developing new luminescent sensors, light-emitting devices, or components for dye-sensitized solar cells, where precise control over electronic transitions is paramount [1].

Investigations in Supramolecular and Coordination Chemistry

The 6,7'-biquinoline isomer is a specific N^N-type bidentate ligand . Its unique spatial arrangement of the two nitrogen donor atoms, dictated by the 6,7'-linkage, creates a defined and non-symmetric chelating environment. This is fundamentally different from the symmetric chelation offered by 2,2'- or 6,6'-biquinoline . This property is crucial for probing structure-activity relationships in coordination chemistry, as the ligand's bite angle and flexibility directly influence the stability, geometry, and reactivity of the resulting metal complexes . Procurement of this specific isomer is essential for any study aiming to map how ligand geometry influences the properties of transition metal or p-block complexes.

Technical Documentation Hub

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